n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

Catalog No.
S16159891
CAS No.
M.F
C9H9ClINOS
M. Wt
341.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

Product Name

n-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-methylsulfanylacetamide

Molecular Formula

C9H9ClINOS

Molecular Weight

341.60 g/mol

InChI

InChI=1S/C9H9ClINOS/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13)

InChI Key

YEPZJQUHSZTVII-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)NC1=C(C=C(C=C1)I)Cl

N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is a chemical compound with the molecular formula C9H9ClINOC_9H_9ClINO and a molecular weight of 309.53 g/mol. It is categorized under acetamides and features a chloro and iodo substituent on the aromatic ring, along with a methylthio group. The compound appears as a powder and is typically stored at room temperature. Its IUPAC name is 2-chloro-N-(4-iodo-2-methylphenyl)acetamide, and it has various identifiers including PubChem CID 5149313 and MDL No. MFCD03147368 .

The chemical reactivity of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is influenced by its functional groups. The acetamide moiety can participate in nucleophilic substitution reactions, while the presence of the chloro and iodo substituents provides sites for further electrophilic substitution or coupling reactions. The methylthio group may also engage in various reactions typical of thioether compounds, such as oxidation or cleavage under specific conditions.

Synthesis of N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-chloro-4-iodoaniline.
  • Acylation Reaction: The aniline derivative undergoes acylation with chloroacetyl chloride to form the corresponding acetamide.
  • Methylation: The methylthio group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for efficient production while maintaining high purity levels .

N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide has potential applications in:

  • Pharmaceuticals: As an intermediate in drug synthesis, particularly in developing compounds with antimicrobial or anticancer properties.
  • Chemical Research: Utilized in studies exploring structure-activity relationships due to its unique functional groups.
  • Material Science: Possible use in creating new materials with specific electronic or optical properties.

Interaction studies involving N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide could focus on its behavior in biological systems, including:

  • Protein Binding: Investigating how the compound interacts with various proteins could provide insights into its pharmacokinetics.
  • Receptor Binding: Studies could explore its affinity for specific receptors, which is critical for understanding its potential therapeutic effects.

These interactions are essential for assessing the compound's efficacy and safety profile.

Several compounds share structural similarities with N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide, including:

Compound NameMolecular FormulaKey Features
N-(4-Iodo-2-methylphenyl)acetamideC9H10INOContains an iodo group; lacks chloro substituent
2-Chloro-N-(3-iodo-4-methylphenyl)acetamideC9H10ClINOSimilar halogenated structure; different positions
N-(4-Chloro-2-hydroxyphenyl)acetamideC8H8ClNOHydroxy group instead of methylthio

Uniqueness

N-(2-Chloro-4-iodophenyl)-2-(methylthio)acetamide is unique due to its combination of halogen atoms (chlorine and iodine) and the methylthio group, which can influence both its chemical reactivity and biological activity. This distinct combination may enhance its effectiveness as a pharmaceutical intermediate compared to other similar compounds that lack such features.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

340.91381 g/mol

Monoisotopic Mass

340.91381 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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